Malate benzylhydrazine
Description
Malate benzylhydrazine is a hydrazine derivative characterized by a benzyl group attached to a hydrazine backbone, further modified with a malate moiety.
Properties
CAS No. |
17605-40-2 |
|---|---|
Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-N',4-N'-dibenzyl-2-hydroxybutanedihydrazide |
InChI |
InChI=1S/C18H22N4O3/c23-16(18(25)22-20-13-15-9-5-2-6-10-15)11-17(24)21-19-12-14-7-3-1-4-8-14/h1-10,16,19-20,23H,11-13H2,(H,21,24)(H,22,25) |
InChI Key |
DTIHNOOQNYTODJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC(=O)CC(C(=O)NNCC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=O)CC(C(=O)NNCC2=CC=CC=C2)O |
Synonyms |
malate benzylhydrazine malate benzylhydrazine dihydrochloride, (+-)-isomer malate benzylhydrazine, (+-)-isomer malate benzylhydrazine, (S)-isomer malic acid benzylhydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Benzylidenebenzohydrazides
- Synthesis: Derivatives such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides are synthesized via multi-step condensation reactions involving hydrazides and halogenated benzaldehydes . Malate benzylhydrazine likely follows a similar pathway, substituting malate-containing aldehydes.
- Key Features : Halogenation at the benzylidene position enhances stability and bioactivity, a strategy applicable to malate derivatives for tailored pharmacokinetics .
N'-(Substituted Benzylidene)-4-(Benzimidazolyl)Benzohydrazides
- Synthesis : These compounds are synthesized in three steps, starting with phenylenediamine and methyl-4-formyl benzoate, followed by hydrazide formation and aldehyde condensation . This compound may incorporate malate during the aldehyde condensation step.
Phenylhydrazine and Phenylethylhydrazine
- Structural Differences: Phenylhydrazine lacks the benzyl group, while phenylethylhydrazine includes an ethyl spacer.
Pharmacological and Biochemical Comparisons
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition: Benzylhydrazine: Binds more tightly to MAO B (Ki = 0.12 µM) than MAO A (Ki = 1.5 µM) . Phenylethylhydrazine: Irreversibly inhibits MAO A/B via FAD reduction, with 6–7-fold higher O₂ consumption than benzylhydrazine .
Carbonic Anhydrase II (CA-II) Interaction :
Metabolic Pathways
Table 2: Pharmacological Properties
Toxicological Comparisons
- Benzylhydrazine Dihydrochloride: Induces lung adenomas and vascular angiosarcomas in Swiss mice .
- Phenylhydrazine Hydrochloride : Confirmed tumorigenicity, used clinically with caution .
- Phenylethylhydrazine : Generates carbon-centered radicals via MAO-catalyzed oxidation, leading to enzyme inactivation .
Q & A
Q. What are the optimal synthetic routes for preparing benzylhydrazine derivatives with high purity and yield?
Benzylhydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, a continuous-flow process using formamide and benzylhydrazine in DMSO achieved a 73% yield for 1-benzyl-3-methyl-1H-1,2,4-triazole, with reaction parameters optimized for temperature and stoichiometry (1.15 equiv benzylhydrazine) . Similarly, curcumin pyrazole derivatives were synthesized by reacting curcumin diketones with benzylhydrazine under reflux conditions, highlighting the importance of solvent choice (e.g., ethanol) and reaction time (1 hour) . Methodological optimization should prioritize reproducibility, scalability, and adherence to green chemistry principles.
Q. Which analytical techniques are most reliable for characterizing benzylhydrazine and its derivatives?
Liquid chromatography (LC) coupled with mass spectrometry (MS) is critical for purity assessment and structural confirmation. For instance, LC retention times (r.t. 0.60 min) and MS [M+H]+ peaks (e.g., m/z 174.20) are used to validate synthetic products . Gas chromatography with nitrogen-specific detection (GC-NPD) is effective for quantifying benzylhydrazine in biological matrices, achieving detection limits <1 ng/mL when using acetylacetone derivatization and solvent extraction . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate functional groups and stereochemistry.
Advanced Research Questions
Q. How does benzylhydrazine selectively inhibit monoamine oxidase (MAO) isoforms, and what structural insights explain this selectivity?
Benzylhydrazine exhibits stronger binding to MAO B than MAO A due to interactions with the flavin adenine dinucleotide (FAD) cofactor. X-ray crystallography (2.3 Å resolution) reveals alkylation at the N(5) position of FAD in MAO B, forming a covalent adduct . Kinetic studies show that MAO B inhibition involves a two-step mechanism: (1) enzyme-catalyzed conversion of benzylhydrazine to a diazene intermediate and (2) radical-mediated alkylation of FAD, requiring molecular oxygen . Computational docking studies can further predict isoform selectivity by analyzing substrate-binding pocket steric and electronic complementarity .
Q. What methodological approaches are used to study the radical-mediated inactivation of enzymes by benzylhydrazine?
Electron paramagnetic resonance (EPR) spectroscopy paired with radical traps (e.g., α-(4-pyridyl-1-oxide)-N-tert-butylnitrone) detects carbon-centered benzyl radicals generated during enzyme inactivation . Mass spectrometry identifies covalent adducts (e.g., single alkylation of FAD) and quantifies residual enzyme activity. For example, in peptidylglycine α-amidating enzyme studies, nonlinear inactivation kinetics (parabolic 1/[rate] vs 1/[benzylhydrazine] plots) indicate two-site binding, validated by copper redox analysis via EPR .
Q. How can computational modeling inform the adsorption properties of benzylhydrazine on nanostructured materials?
Density functional theory (DFT) calculations predict adsorption energetics and electronic interactions. For carboxylated carbon nanotubes, DFT reveals that benzylhydrazine adsorption is driven by hydrogen bonding between hydrazine groups and carboxyl moieties, with adsorption strength influenced by nanocage electron-donating properties . Molecular dynamics simulations can further assess conformational stability and binding kinetics under physiological conditions.
Q. What in vivo models and pharmacokinetic parameters are critical for assessing benzylhydrazine's placental transfer and fetal exposure?
Pregnant rat models (e.g., gestational day 17) are used to study placental transfer. Benzylhydrazine clearance rates differ between maternal and fetal tissues: while non-pregnant rats clear benzylhydrazine from brain and liver within 24 hours, pregnant rats retain detectable levels in amniotic fluid and fetal liver . Key parameters include hydrolase activity (e.g., isocarboxazid hydrolase in maternal liver) and MAO inhibition thresholds in fetal tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies tissue-specific concentrations and metabolic byproducts.
Data Contradictions and Resolutions
- MAO Inhibition Selectivity : reports benzylhydrazine's tighter binding to MAO B, while notes its superior MAO inhibition compared to phenethylhydrazine. This discrepancy may arise from differences in experimental systems (e.g., human vs. rodent enzymes) or assay conditions (e.g., oxygen dependency) .
- Enzyme Inactivation Mechanisms : proposes a radical-mediated pathway for peptidylglycine α-amidating enzyme inactivation, whereas suggests a hydroperoxy intermediate in bovine serum amine oxidase inhibition. Reconciling these requires comparative studies using mutational analysis and isotopic labeling.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
